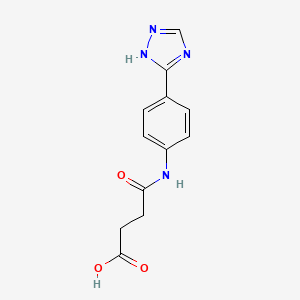
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is a compound that features a succinanilic acid moiety linked to a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the 1H-1,2,4-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- typically involves the formation of the 1H-1,2,4-triazole ring followed by its attachment to the succinanilic acid moiety. One common method for synthesizing 1H-1,2,4-triazole derivatives involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours.
Industrial Production Methods
Industrial production of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways . The compound’s ability to interact with various biological targets makes it a versatile tool in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole ring structure used in various pharmaceuticals.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: A compound with similar structural features but different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with applications in anticancer research.
Uniqueness
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is unique due to the combination of the succinanilic acid moiety and the 1H-1,2,4-triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
4922-55-8 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-oxo-4-[4-(1H-1,2,4-triazol-5-yl)anilino]butanoic acid |
InChI |
InChI=1S/C12H12N4O3/c17-10(5-6-11(18)19)15-9-3-1-8(2-4-9)12-13-7-14-16-12/h1-4,7H,5-6H2,(H,15,17)(H,18,19)(H,13,14,16) |
InChI Key |
KAXIIMZTKRDYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















